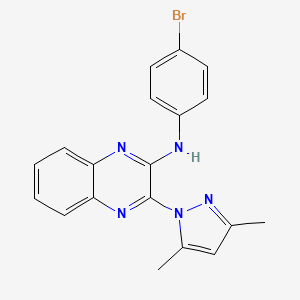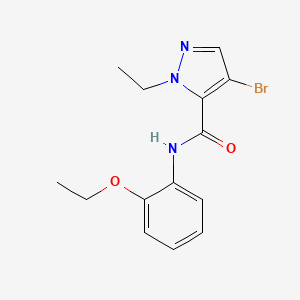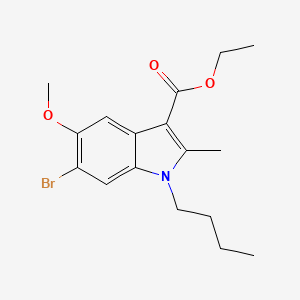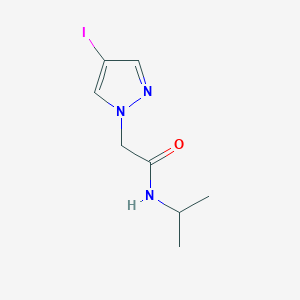![molecular formula C16H13N5O B14945864 N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14945864.png)
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound consists of a triazoloquinoxaline core with a methoxyphenyl substituent, which contributes to its unique chemical and biological properties .
Vorbereitungsmethoden
The synthesis of N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps :
Formation of the Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core.
Formation of the Triazoloquinoxaline Core: The 2,3-dichloroquinoxaline is then reacted with thiosemicarbazide to form the triazoloquinoxaline core.
Substitution Reaction: The final step involves the substitution of the chlorine atom with the 2-methoxyphenylamine to yield this compound.
Analyse Chemischer Reaktionen
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications :
Anticancer Research: The compound has shown promising anticancer activity by inhibiting the growth of various cancer cell lines, including MDA-MB 231 and HepG2
Antiviral and Antimicrobial Research: It has demonstrated antiviral and antimicrobial activities, making it a potential candidate for the development of new antiviral and antimicrobial agents.
Molecular Docking Studies: The compound has been used in molecular docking studies to predict its binding affinity towards various biological targets, such as the A2B receptor and VEGFR-2 kinase
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as :
N-(4-(4,5-dihydro-5-phenylisoxazol-3-yl)phenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: This compound has a different substituent on the triazoloquinoxaline core, which may result in different biological activities.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a similar triazoloquinoxaline core but differ in their substituents and biological activities.
This compound stands out due to its unique combination of a methoxyphenyl group and a triazoloquinoxaline core, which contributes to its diverse biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H13N5O |
|---|---|
Molekulargewicht |
291.31 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H13N5O/c1-22-14-9-5-3-7-12(14)19-15-16-20-17-10-21(16)13-8-4-2-6-11(13)18-15/h2-10H,1H3,(H,18,19) |
InChI-Schlüssel |
VWDRHDXMEZIEHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3N4C2=NN=C4 |
Löslichkeit |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B14945787.png)
![N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14945801.png)




![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14945824.png)

![3-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one](/img/structure/B14945828.png)
![[1,3,5]Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-(4-phenyl-[1,2,3]triazol-1-yl)-](/img/structure/B14945837.png)

![3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B14945848.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-fluoro-2-methylphenyl]propan-1-one](/img/structure/B14945852.png)
![2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B14945854.png)
